Crystal structure and X-ray diffraction of 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
Crystal structure and X-ray diffraction of 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline
An In-Depth Technical Guide on the Structural Elucidation of 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline: A Methodological Blueprint
Authored by: A Senior Application Scientist
Introduction
Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. Their rigid, planar structure and capacity for hydrogen bonding make them privileged scaffolds in the design of novel therapeutic agents, including anticancer, antimicrobial, and antiviral drugs. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction (SC-XRD), is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.
This guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and definitive structural elucidation of novel benzoxazole derivatives. While specific crystallographic data for the title compound, 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline, is not yet publicly available, this document will use it as a representative example to delineate the complete experimental and analytical workflow. The protocols described herein are designed to be self-validating, ensuring the generation of accurate and reproducible data for researchers, scientists, and drug development professionals.
Part 1: Synthesis and Spectroscopic Confirmation
The journey to a crystal structure begins with the synthesis and unambiguous identification of the target compound. The proposed synthesis of 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline is based on established methods for benzoxazole formation, typically involving the condensation of a substituted o-aminophenol with a suitable electrophile.[1][2][3]
Proposed Synthetic Pathway
A plausible and efficient route involves the cyclocondensation of 2-amino-4-chloro-6-nitro-3,5-dimethylphenol with a suitable reagent to form the benzoxazole ring, followed by the reduction of the nitro group to an aniline. A common method for benzoxazole synthesis is the reaction of an o-aminophenol with an aldehyde, acid, or other carbonyl-containing compound.[2]
Experimental Protocol: Synthesis
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Step 1: Synthesis of the Benzoxazole Core.
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A mixture of the appropriately substituted o-aminophenol (1.0 eq.) and a suitable cyclizing agent, such as a carboxylic acid derivative (1.1 eq.), is heated in a high-boiling point solvent like polyphosphoric acid (PPA) or under microwave irradiation to facilitate the condensation and cyclization.
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The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and neutralized with a saturated sodium bicarbonate solution, leading to the precipitation of the crude product.
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Step 2: Purification.
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The crude product is filtered, washed with deionized water, and dried.
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Purification is achieved through recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure benzoxazole intermediate.
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Step 3: Reduction to the Final Compound.
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The purified nitro-benzoxazole intermediate is dissolved in a solvent like ethanol or ethyl acetate.
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A reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst), is added.
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The reaction is stirred at room temperature or gentle heating until the reduction is complete (monitored by TLC).
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The final product, 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline, is isolated after an appropriate workup and purified by recrystallization.
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Spectroscopic Characterization
Prior to attempting crystal growth, the identity and purity of the synthesized compound must be rigorously confirmed.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups. Expected characteristic peaks would include N-H stretching for the aniline group (~3300-3500 cm⁻¹), C=N stretching for the benzoxazole ring (~1600-1650 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹).[1][4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure by showing the chemical environment of each proton and carbon atom.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₁₅H₁₃ClN₂O.
Part 2: Single Crystal Growth and X-ray Diffraction Analysis
The successful determination of a crystal structure is critically dependent on the quality of the single crystal. A well-ordered, single crystal will produce a sharp diffraction pattern, enabling the accurate determination of atomic positions.
Experimental Protocol: Single Crystal Growth
High-quality single crystals are typically grown by slow evaporation of a saturated solution.
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Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, ethyl acetate, or dichloromethane). The ideal solvent is one in which the compound has moderate solubility.
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Evaporation: The solution is loosely covered to allow for slow evaporation over several days to weeks at a constant temperature. This slow process allows for the ordered arrangement of molecules into a crystal lattice.
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Crystal Harvesting: Once suitable crystals have formed, a well-defined, defect-free crystal is carefully selected and mounted on a goniometer head for X-ray diffraction analysis.
Workflow for Single-Crystal X-ray Diffraction
Caption: Experimental workflow from synthesis to structural analysis.
Data Collection
A suitable single crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector.[6] The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded.
Hypothetical Crystallographic Data
The following table presents plausible crystallographic data for the title compound, based on data for similar structures.[6][7][8]
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₅H₁₃ClN₂O |
| Formula Weight | 272.73 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.75 |
| b (Å) | 12.50 |
| c (Å) | 10.25 |
| β (°) | 93.15 |
| Volume (ų) | 1245.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.455 |
| Absorption Coeff. (mm⁻¹) | 0.30 |
| F(000) | 568 |
Structure Solution and Refinement
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Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods, often with software like SHELXS.[6]
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Structure Refinement: The initial structural model is then refined against the experimental data using a least-squares method, typically with software like SHELXL.[6] This iterative process adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor (R1) and weighted R-factor (wR2), with lower values indicating a better fit. A goodness-of-fit (S) value close to 1 also indicates a good refinement.
Part 3: Structural Analysis and Interpretation
With a refined crystal structure, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.
Molecular Structure
The final refined structure provides precise bond lengths, bond angles, and torsion angles. The benzoxazole ring is expected to be nearly planar, and the dihedral angle between this ring system and the chloroaniline ring will be a key conformational feature.
Caption: Hypothetical atom numbering scheme for the title compound.
Intermolecular Interactions
In the solid state, molecules interact through non-covalent forces that dictate the crystal packing. For the title compound, potential interactions include:
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Hydrogen Bonding: The aniline -NH₂ group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the benzoxazole ring can act as acceptors. These N-H···N or N-H···O interactions are crucial in stabilizing the crystal lattice.[6][9]
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π-π Stacking: The aromatic benzoxazole and aniline rings can engage in π-π stacking interactions, further contributing to the stability of the crystal structure.[10]
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Halogen Bonding: The chlorine atom may participate in weak C-H···Cl interactions.[9]
A thorough analysis of these interactions is vital for understanding the solid-state properties of the material and can provide insights into its potential binding modes with biological targets.
Conclusion
The determination of the crystal structure of a novel compound like 2-Chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)aniline is a meticulous process that combines organic synthesis, purification, crystal growth, and sophisticated X-ray diffraction analysis. This guide has outlined a robust and reliable methodology to achieve this goal. The resulting structural information, including precise molecular dimensions and a detailed understanding of intermolecular interactions, is invaluable for the fields of medicinal chemistry and materials science. It provides the empirical foundation for computational modeling, structure-based drug design, and the development of new materials with tailored properties.
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